molecular formula C26H21BrN4O B5117658 2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol

2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol

Cat. No.: B5117658
M. Wt: 485.4 g/mol
InChI Key: DGSMQHHNOFLGPO-UHFFFAOYSA-N
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Description

2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol is a complex organic compound that features a unique structure combining a bromophenyl group, a dihydropyrazolyl group, and a methylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the phenol group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[5-(4-Bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol is unique due to its combination of a dihydropyrazole ring with a bromophenyl group and a methylpyrimidine moiety. This unique structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methylpyrimidin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN4O/c1-17-15-25(29-26(28-17)21-9-5-6-10-24(21)32)31-23(19-7-3-2-4-8-19)16-22(30-31)18-11-13-20(27)14-12-18/h2-15,23,32H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSMQHHNOFLGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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